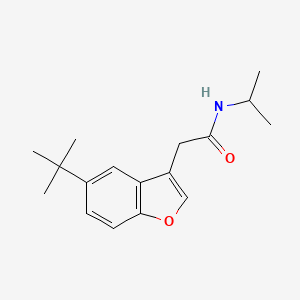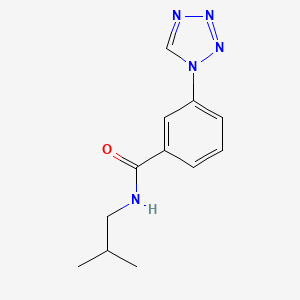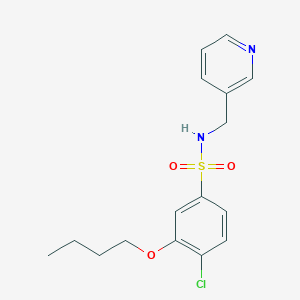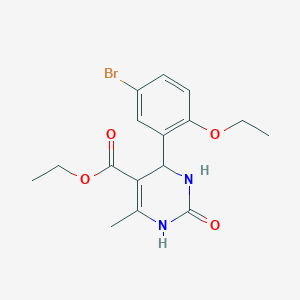![molecular formula C15H15ClN2OS B5127940 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide](/img/structure/B5127940.png)
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide, also known as CP-945,598, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the class of cannabinoids and is known to interact with the CB2 receptor in the human body.
Scientific Research Applications
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide has been the subject of extensive scientific research due to its potential applications in various fields. One of the primary areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that this compound has anti-inflammatory properties and can be used to alleviate pain associated with various conditions, including arthritis, neuropathic pain, and inflammatory bowel disease.
Mechanism of Action
4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide interacts with the CB2 receptor in the human body, which is primarily found in immune cells. This interaction leads to the activation of various signaling pathways, which ultimately result in the anti-inflammatory and analgesic effects of the compound. This compound does not interact with the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the human body. Studies have shown that the compound can reduce inflammation and pain associated with various conditions. Additionally, this compound has been shown to have neuroprotective effects and can protect against the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide in lab experiments is its specificity for the CB2 receptor. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. Additionally, this compound has been shown to be stable under various experimental conditions, making it a reliable tool for research. However, one of the limitations of using this compound is its relatively low potency compared to other cannabinoids, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide. One area of research is the development of more potent analogs of the compound that can be used in therapeutic applications. Additionally, further studies are needed to understand the mechanisms underlying the neuroprotective effects of this compound. Finally, research is needed to understand the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been the subject of extensive scientific research. Its specificity for the CB2 receptor and its anti-inflammatory and analgesic effects make it a valuable tool for studying the effects of CB2 receptor activation. Additionally, its potential applications in the treatment of various diseases make it a promising therapeutic agent. Further research is needed to fully understand the mechanisms underlying the effects of this compound and to develop more potent analogs of the compound.
Synthesis Methods
The synthesis method for 4-[(4-chlorophenyl)thio]-N-3-pyridinylbutanamide involves the reaction of 4-chlorophenylthiourea with 3-pyridinylbutanoyl chloride in the presence of a base. The resulting compound undergoes further purification steps to obtain the final product. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-5-7-14(8-6-12)20-10-2-4-15(19)18-13-3-1-9-17-11-13/h1,3,5-9,11H,2,4,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICLLULQFLOUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,6-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5127859.png)
![N-[2-(tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-pyridinecarboxamide](/img/structure/B5127863.png)

![methyl 5-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-5-oxopentanoate](/img/structure/B5127870.png)
![N-[4-(acetylamino)phenyl]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B5127883.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5127884.png)


![8-chloro-2-phenyl-N'-[1-(4-propylphenyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B5127897.png)


![4-methoxy-N-(2-methoxyethyl)-2-({1-[3-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5127923.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-methylbenzyl)methanamine](/img/structure/B5127924.png)
